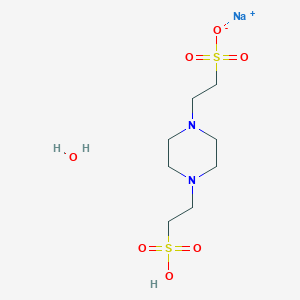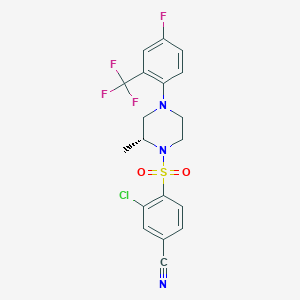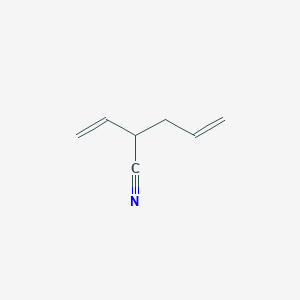
2-Ethenylpent-4-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenylpent-4-enenitrile is an organic compound with the molecular formula C7H9N It is characterized by the presence of both an ethenyl group and a nitrile group attached to a pentene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenylpent-4-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-pentenenitrile with acetylene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the addition of the ethenyl group to the nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production rate and minimize by-products.
化学反应分析
Types of Reactions
2-Ethenylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted compounds.
科学研究应用
2-Ethenylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Ethenylpent-4-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
相似化合物的比较
Similar Compounds
4-Pentenenitrile: Similar structure but lacks the ethenyl group.
3-Butenyl cyanide: Similar nitrile group but different carbon chain structure.
But-3-enyl cyanide: Another structural isomer with a different arrangement of carbon atoms.
Uniqueness
2-Ethenylpent-4-enenitrile is unique due to the presence of both an ethenyl group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
923-52-4 |
|---|---|
分子式 |
C7H9N |
分子量 |
107.15 g/mol |
IUPAC 名称 |
2-ethenylpent-4-enenitrile |
InChI |
InChI=1S/C7H9N/c1-3-5-7(4-2)6-8/h3-4,7H,1-2,5H2 |
InChI 键 |
QRXYHULBKZQAHD-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(C=C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
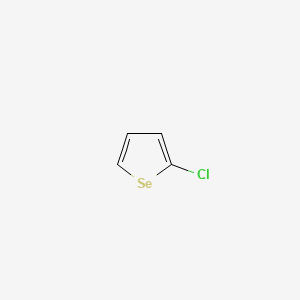
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
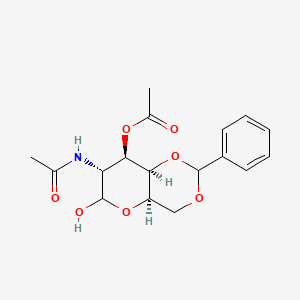
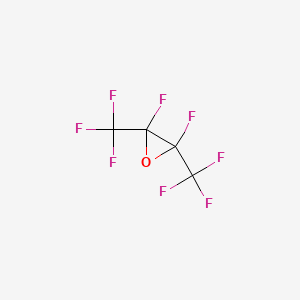
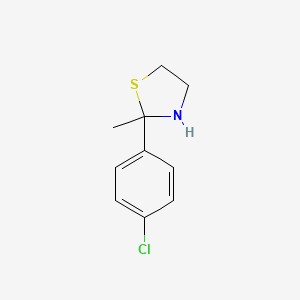
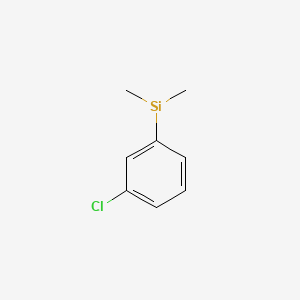
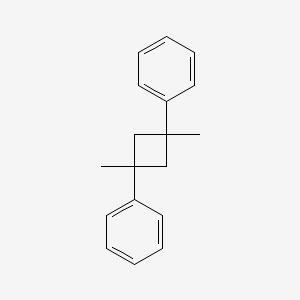
![Benzo[f]quinazoline](/img/structure/B14752245.png)
